Ethyl 5-(2-thenoyl)-2-furoate

描述

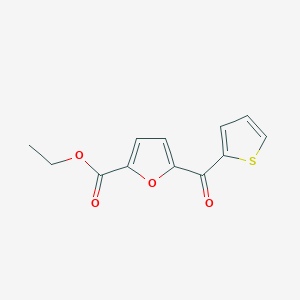

Ethyl 5-(2-thenoyl)-2-furoate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both furan and thiophene rings in its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-thenoyl)-2-furoate typically involves the reaction of ethyl 2-furoate with 2-thenoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反应分析

Types of Reactions

Ethyl 5-(2-thenoyl)-2-furoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines.

科学研究应用

Ethyl 5-(2-thenoyl)-2-furoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

作用机制

The mechanism of action of Ethyl 5-(2-thenoyl)-2-furoate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cellular respiration or signal transduction .

相似化合物的比较

Similar Compounds

- Ethyl 5-thenoyl-2-thiophene carboxylate

- 5-(2-thenoyl) pentanoic acid

- Thenoyltrifluoroacetone

Uniqueness

Ethyl 5-(2-thenoyl)-2-furoate is unique due to the presence of both furan and thiophene rings, which impart distinct chemical properties.

生物活性

Ethyl 5-(2-thenoyl)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a heterocyclic compound, characterized by a furan ring substituted with an ethyl and a thenoyl group. The molecular formula is . This unique structure contributes to its diverse biological activities.

Research indicates that this compound exhibits inhibitory effects on histone deacetylases (HDACs) , particularly class II HDACs. HDAC inhibitors are known to play significant roles in regulating gene expression and have implications in treating various diseases, including cancers and autoimmune disorders. The compound's ability to inhibit HDACs suggests it could be useful in therapeutic contexts where modulation of gene expression is beneficial .

Anticancer Properties

One of the most notable biological activities of this compound is its potential anticancer effects . Studies have shown that HDAC inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, compounds with similar structures have demonstrated efficacy against various cancer types, including leukemia and solid tumors .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been implicated in anti-inflammatory activities . By inhibiting HDACs, the compound may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- HDAC Inhibition in Cancer Models : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines through HDAC inhibition. For instance, treatment with this compound resulted in a dose-dependent decrease in proliferation rates of leukemia cells, suggesting its potential as a therapeutic agent .

- Animal Models for Inflammation : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers. These findings align with the known effects of HDAC inhibitors in mitigating inflammatory responses .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Anticancer | HDAC inhibition | Cancer cell lines | Reduced cell viability |

| Anti-inflammatory | Modulation of inflammatory pathways | Animal models | Decreased edema and inflammation |

| Immunomodulatory | Regulation of immune cell activity | Various immune assays | Enhanced T-cell response |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-thenoyl)-2-furoate, and what intermediates are critical in its preparation?

this compound is synthesized via electrophilic substitution or Friedel-Crafts acylation using ethyl 2-furoate as a starting material. A key method involves reacting ethyl 2-furoate with 2-thenoyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous ZnCl₂) under controlled temperatures (-1°C to 5°C) . The reaction requires precise control of hydrogen chloride gas flow and purification via vacuum distillation to isolate the product (yield: ~70–75%, b.p. 117–121°C at 3 mmHg) . Intermediates like ethyl 5-(1-chloroethyl)-2-furoate are critical for subsequent functionalization .

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

- NMR : and NMR are used to confirm the furan ring substitution pattern and ester/ketone functional groups. For example, the 2-thenoyl group exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm .

- IR : Stretching vibrations at ~1700 cm (ester C=O) and ~1650 cm (ketone C=O) are diagnostic .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z corresponding to furan and thiophene moieties) aid in purity assessment .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as a precursor for heterocyclic systems (e.g., thiophene-furan hybrids) and functionalized polymers. Its electron-rich furan ring enables participation in Diels-Alder reactions, while the 2-thenoyl group enhances electrophilic reactivity for cross-coupling or acylation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and regioselectivity of this compound synthesis?

- Catalyst Screening : Lewis acids like FeCl₃ or ionic liquids may enhance acylation efficiency compared to ZnCl₂ .

- Temperature Modulation : Lower temperatures (-5°C) reduce side reactions (e.g., over-acylation), while stepwise warming ensures complete conversion .

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) improve solubility of intermediates, as observed in analogous furan acylation studies .

Q. How do researchers address contradictory data on the biological activity of this compound derivatives?

Discrepancies in antimicrobial or antioxidant activity reports may arise from structural analogs (e.g., ethyl 5-methylfuran-2-carboxylate) . To resolve these:

- Comparative SAR Studies : Systematically vary substituents (e.g., thiophene vs. benzene rings) and test against standardized microbial strains .

- Dose-Response Analysis : Use in vitro assays (MIC, IC₅₀) to differentiate true bioactivity from solvent artifacts .

Q. What computational strategies predict the reactivity of this compound in multi-step syntheses?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and stability under varying pH/temperature conditions .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., reaction mixtures or biological samples)?

- HPLC-DAD : Reverse-phase C18 columns with methanol/water gradients resolve the compound from byproducts (retention time: ~8–10 min) .

- LC-MS/MS : MRM transitions (e.g., m/z 250 → 182) enhance specificity in trace-level detection .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group .

- Biological Testing : Include positive controls (e.g., ampicillin for antimicrobial assays) and validate results across multiple cell lines .

- Data Reproducibility : Report detailed reaction parameters (e.g., HCl flow rate, distillation pressure) to enable cross-lab validation .

属性

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHCMBBYLXNJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641793 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-52-4 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。